Cas no 1805890-01-0 (2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one)

2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
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- Inchi: 1S/C11H9BrF4O2/c1-5(12)9(17)8-6(10(13)14)3-2-4-7(8)18-11(15)16/h2-5,10-11H,1H3
- InChI Key: NHGLKNJMVSMMTJ-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C(=CC=CC=1C(F)F)OC(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 288
- Topological Polar Surface Area: 26.3
- XLogP3: 4.3
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013013292-500mg |
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one |
1805890-01-0 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013013292-250mg |
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one |
1805890-01-0 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013013292-1g |
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one |
1805890-01-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one
Introduction to 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one (CAS No. 1805890-01-0)
2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, characterized by a brominated aromatic ring system and functionalized propyl side chain, positions it as a versatile intermediate in the synthesis of biologically active molecules. The compound’s unique chemical profile, featuring both difluoromethoxy and difluoromethyl substituents, contributes to its potential utility in developing novel therapeutic agents.
The chemical identity of this compound is unequivocally defined by its CAS number, 1805890-01-0, which serves as a global standard for its identification and classification. This numbering system ensures consistency in scientific literature, regulatory filings, and industrial applications, facilitating seamless communication among researchers and manufacturers.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one, making it more accessible for exploration in drug discovery programs. The bromine atom present in the aromatic ring provides a reactive handle for further functionalization, allowing chemists to append various pharmacophores and explore diverse structural motifs. This adaptability is particularly valuable in medicinal chemistry, where structural modifications can fine-tune biological activity and pharmacokinetic properties.
The significance of this compound is further underscored by its incorporation into several cutting-edge research projects aimed at addressing unmet medical needs. For instance, studies have demonstrated its potential role as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammatory disorders. The difluoromethoxy and difluoromethyl groups are particularly noteworthy, as they are known to enhance metabolic stability and binding affinity in drug candidates.
In the realm of computational chemistry, virtual screening algorithms have been employed to identify novel scaffolds derived from 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one. These computational approaches leverage large datasets and machine learning models to predict biological activity, thereby accelerating the hit identification process. Such high-throughput methods are integral to modern drug discovery pipelines, enabling researchers to rapidly assess the potential of candidate compounds.
The synthesis of this compound involves multi-step organic transformations, including bromination, methoxylation, and fluorination reactions. Each step must be meticulously optimized to ensure high yield and purity, which are critical for subsequent applications in pharmaceutical research. Advances in catalytic systems and green chemistry principles have contributed to more sustainable synthetic routes, reducing waste and energy consumption without compromising efficiency.
From a mechanistic perspective, the reactivity of 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one has been extensively studied to understand its role in cross-coupling reactions and other transformations relevant to drug development. For example, palladium-catalyzed coupling reactions with various nucleophiles have been explored, yielding derivatives with enhanced biological properties. Such insights into reaction mechanisms inform the design of more effective synthetic strategies.
The pharmacological evaluation of derivatives synthesized from this compound has revealed promising activities against a range of targets. Preclinical studies have indicated that certain analogs exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways. These findings align with the growing interest in developing kinase inhibitors for therapeutic applications.
In conclusion, 2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one (CAS No. 1805890-01-0) represents a valuable building block in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, its importance in advancing therapeutic interventions is likely to grow.
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